Magnesium tartrate

Descripción general

Descripción

Magnesium tartrate is a chemical compound formed by the reaction of magnesium ions with tartaric acid. It is known for its applications in various fields, including medicine, food supplements, and scientific research. The compound is often used in purgative formulations and as a food additive due to its beneficial properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Magnesium tartrate can be synthesized using several methods. One common method involves the wet chemical synthesis, where aqueous solutions of magnesium chloride, tartaric acid, and sodium metasilicate are mixed in the presence of a surfactant like Triton X-100. The sodium metasilicate aids in the formation of this compound products .

Another method involves the gel growth technique, where this compound crystals are grown within a silica gel medium. This method is particularly useful for producing high-purity crystals with specific morphologies .

Industrial Production Methods

In industrial settings, this compound is often produced using large-scale wet chemical synthesis. This involves mixing magnesium chloride and tartaric acid in controlled conditions to ensure the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to optimize yield and purity.

Análisis De Reacciones Químicas

Thermal Decomposition Behavior

Thermogravimetric analysis reveals multistage decomposition:

Thermal Stability Parameters

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Activation Energy (eV/mol) | ΔH (eV/mol) |

|---|---|---|---|---|

| 1 | 39–150 | 20.3 | 2.57 × 10²³ | 2.16 × 10²³ |

| 2 | 150–300 | 32.1 | 8.23 × 10²³ | 7.59 × 10²³ |

| 3 | 300–600 | 47.6 | 8.32 × 10²³ | 7.48 × 10²³ |

-

Mechanism :

-

Thermodynamics :

FTIR Functional Group Assignments

| Wave Number (cm⁻¹) | Assignment |

|---|---|

| 3452, 2925, 2854 | O–H stretching (water) |

| 1621, 1509 | C=O stretching |

| 1385, 1313 | O–H in-plane deformation |

| 1087, 1050 | C–O stretching |

| 740, 635 | Mg–O bonding |

-

Structural Confirmation : Metal-oxygen coordination and hydrated structures align with XRD data showing orthorhombic crystal systems (P2₁2₁2₁) .

Stability in Aqueous Solutions

Aplicaciones Científicas De Investigación

Chemical and Biological Applications

1.1. Role in Enzyme Activation

Magnesium ions are essential cofactors for numerous enzymes involved in metabolic processes. Magnesium tartrate contributes to enzyme activation, particularly in pathways related to energy production and metabolic regulation. Its ability to release magnesium ions makes it a valuable compound in biochemical research.

1.2. Synthesis of Nanoparticles

In materials science, this compound serves as a precursor for synthesizing magnesium oxide nanoparticles. These nanoparticles have significant applications in catalysis and material science due to their unique properties.

Medical Applications

2.1. Purgative Formulations

This compound is commonly used in purgative formulations due to its osmotic properties, which help draw water into the intestines, facilitating bowel movements. This application is particularly useful in preparing patients for medical procedures such as colonoscopies.

2.2. Dietary Supplementation

As a dietary supplement, this compound provides essential magnesium ions that support various physiological functions, including muscle contraction, nerve function, and the synthesis of DNA and proteins. It is often recommended for individuals with magnesium deficiencies or those seeking to improve their overall health .

2.3. Cardiovascular Health

Recent studies have shown that this compound may have cardioprotective effects. For instance, animal studies indicate that it can reduce blood pressure and improve myocardial antioxidant levels in hypertensive models . The compound's antioxidant properties help mitigate oxidative stress associated with cardiovascular diseases .

2.4. Anticataract Effects

Research has demonstrated that this compound can delay the onset and progression of cataracts in experimental models by restoring the lens calcium/magnesium ratio and enhancing redox status . This application highlights its potential role in ocular health.

Industrial Applications

3.1. Food Additive

In the food industry, this compound is utilized as a stabilizer and additive in various formulations due to its ability to form stable complexes with other compounds. Its use enhances the nutritional profile of food products by providing essential minerals.

3.2. Stabilization of Formulations

This compound's stabilizing properties make it suitable for pharmaceutical formulations where maintaining the integrity of active ingredients is crucial during storage and use.

Case Study: Cardiovascular Benefits

A study involving Sprague Dawley rats demonstrated that oral administration of this compound significantly restored blood pressure levels and myocardial antioxidants after inducing hypertension through cadmium chloride treatment . Histopathological evaluations showed reduced myocardial damage compared to control groups.

Case Study: Anticataract Properties

In vivo and in vitro studies on galactose-fed rats indicated that this compound treatment significantly delayed cataract formation by restoring lens antioxidant levels and calcium/magnesium ratios . The findings suggest its potential as a therapeutic agent for preventing cataracts.

Mecanismo De Acción

Magnesium tartrate exerts its effects primarily through the release of magnesium ions. These ions act as cofactors for numerous enzymes involved in metabolic processes. Magnesium ions help in the production of energy through oxidative phosphorylation and glycolysis. They also play a crucial role in nerve function, muscle contraction, and the synthesis of DNA, RNA, and proteins .

Comparación Con Compuestos Similares

Similar Compounds

Magnesium citrate: Used as a laxative and dietary supplement. It has higher bioavailability compared to magnesium tartrate.

Magnesium oxide: Commonly used in supplements and as an antacid.

Magnesium sulfate: Used to treat magnesium deficiency and as a laxative.

Uniqueness of this compound

This compound is unique due to its specific applications in purgative formulations and its role as a food additive. Its ability to form stable complexes with tartaric acid makes it suitable for various industrial and medical applications. Additionally, its synthesis methods allow for the production of high-purity crystals, which are valuable in scientific research.

Actividad Biológica

Magnesium tartrate, a compound formed from magnesium and tartaric acid, has garnered attention for its potential biological activities, particularly in cardiovascular health, oxidative stress mitigation, and cataract prevention. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.

Cardiovascular Effects

Antihypertensive and Cardiotoxicity Protection

Research indicates that this compound exhibits significant antihypertensive properties. A study conducted on Sprague Dawley rats demonstrated that magnesium taurate (a related compound) effectively reduced blood pressure and cardiac damage induced by cadmium chloride (CdCl₂) exposure. The study involved administering magnesium taurate at dosages of 2 and 4 mg/kg/day after two weeks of hypertension induction. Results showed:

- Restoration of Antioxidant Levels : Magnesium taurate significantly increased levels of myocardial antioxidants such as glutathione peroxidase (GPx), catalase, and superoxide dismutase (SOD) compared to the toxic control group .

- Histopathological Improvements : The treatment reduced myocardial damage scores from severe to mild, indicating cardioprotective effects .

| Parameter | Toxic Control Group | MgT 2 mg/kg Group | MgT 4 mg/kg Group | Amlodipine Group |

|---|---|---|---|---|

| Systolic Blood Pressure (mmHg) | Increased | Decreased | Decreased | Decreased |

| GPx Level | Low | Moderate | High | High |

| Histopathology Score | Severe (3) | Moderate (2) | Mild (1) | Mild (1) |

These findings suggest that this compound may serve as a nutritional supplement to improve cardiovascular health by restoring antioxidant defenses and reducing hypertension.

Antioxidant Activity

Oxidative Stress Mitigation

Magnesium plays a crucial role in maintaining cellular redox status. This compound has been shown to enhance antioxidant activity in various models:

- In Vitro Studies : Lenses incubated with this compound exhibited lower oxidative stress markers, such as malondialdehyde (MDA), and higher levels of antioxidants like reduced glutathione (GSH) and catalase compared to controls .

- In Vivo Studies : In galactose-fed rats, this compound treatment delayed cataract formation by improving the lens's Ca²⁺/Mg²⁺ ratio and restoring antioxidant enzyme activities, thus preventing oxidative damage .

Cataract Prevention

This compound's protective effects extend to ocular health, particularly in preventing cataracts. A study evaluated its efficacy in delaying cataract progression in rats fed a high-galactose diet:

- Results : The treatment groups showed significant reductions in lens opacity compared to controls. The mean opacity index was notably lower in groups receiving this compound both topically and orally .

- Mechanism : Magnesium's role in maintaining ion balance within the lens and taurine's ability to reduce oxidative stress were highlighted as key mechanisms for this protective effect.

The biological activities of this compound can be attributed to several mechanisms:

- Calcium Regulation : Magnesium helps maintain low intracellular calcium levels, which is essential for preventing cellular damage and maintaining normal cardiovascular function .

- Antioxidant Properties : Both magnesium and taurine contribute to enhancing the body's antioxidant defenses, reducing oxidative stress-related damage in various tissues .

- Nutritional Supplementation : Given its potential benefits in managing conditions like hypertension and diabetes, this compound may be considered a valuable nutritional supplement for cardiovascular health .

Propiedades

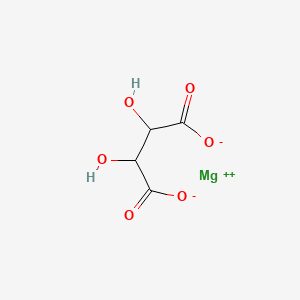

IUPAC Name |

magnesium;2,3-dihydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.Mg/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUZDLCBWNVUYIR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4MgO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20752-56-1 | |

| Record name | Magnesium tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020752561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.